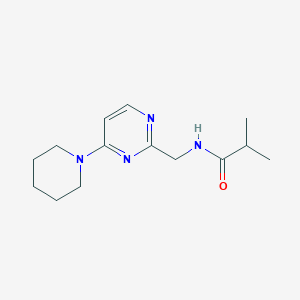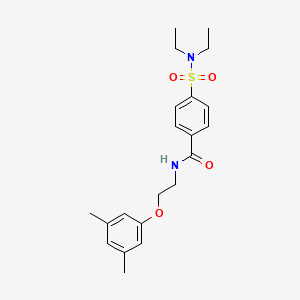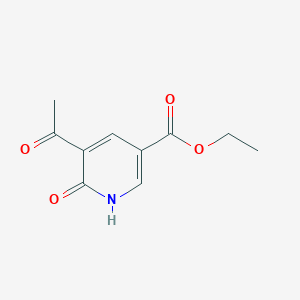
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene derivatives are widely used in organic electronics due to their excellent electronic properties . They have been used as solvent additives to boost the photovoltaic performance of polymer solar cells .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be modulated to achieve desired properties . For instance, the backbone conformation of a thiophene derivative was modulated by a TVT unit, leading to an extended conjugation length and strengthened intermolecular interaction .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, α,ω-di(thiophen-2-yl)alkanes were applied as processing solvent additives to fabricate polymer solar cells . The alkyl chain length of the α,ω-di(thiophen-2-yl)alkanes played an important role in regulating the molecular packing, orientation, and crystallinity of crystals within the blend .Physical And Chemical Properties Analysis
Thiophene derivatives exhibit unique physical and chemical properties. For instance, they have a higher boiling point and improved solubility for PC71BM . These properties make them suitable as solvent additives in the fabrication of polymer solar cells .科学的研究の応用
Organic Sensitizers for Solar Cell Applications
Organic sensitizers with structures comprising thiophene units have shown promising applications in solar cells. A study detailed the synthesis of novel organic sensitizers featuring thiophene units, which, upon anchoring onto TiO2 film, demonstrated high incident photon-to-current conversion efficiency, indicating their potential in photovoltaic applications (Kim et al., 2006).
Synthesis and Structural Analysis
Research has been conducted on synthesizing and structuring determination of compounds involving thiophene and acrylamide units. For instance, a study reported the synthesis of a compound in high yield through the condensation process, providing insights into its molecular structure using NMR and X-ray diffraction (Kariuki et al., 2022).
Theoretical Studies on Electronic Properties
Theoretical studies have explored the conformational and electronic properties of 2-cyano-3-(thiophen-2-yl)acrylic acid and its analogues, which are used as sensitizers in dye-sensitized solar cells. These studies provide a deep understanding of the molecular structure and its influence on photovoltaic performance (Balanay et al., 2009).
Nonlinear Optical Limiting
Designed thiophene dyes, including those with acrylonitrile groups, have shown enhanced nonlinear optical limiting suitable for optoelectronic devices. Such materials offer potential in developing protective solutions for human eyes and optical sensors against intense light sources (Anandan et al., 2018).
Corrosion Inhibition
Acrylamide derivatives have been investigated for their corrosion inhibition properties on metals in acidic solutions, showcasing their potential in material science and engineering to protect metals from corrosive environments (Abu-Rayyan et al., 2022).
将来の方向性
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c19-16(8-7-14-5-3-11-20-14)18-13-17(9-1-2-10-17)15-6-4-12-21-15/h3-8,11-12H,1-2,9-10,13H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUBEUQVNCMPCL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2,4-dichlorophenoxy)methyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2645244.png)

![4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B2645246.png)


![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)

![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2645252.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2645254.png)
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645256.png)

![9-ethoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2645259.png)

![5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2645261.png)